molecular formula C9H11NOS B3054937 4,5-Dihydro-4,4-dimethyl-2-(2-thienyl)-oxazole CAS No. 62521-42-0

4,5-Dihydro-4,4-dimethyl-2-(2-thienyl)-oxazole

Cat. No. B3054937
CAS RN: 62521-42-0
M. Wt: 181.26 g/mol
InChI Key: KLKPHMUQDGHCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydro-4,4-dimethyl-2-(2-thienyl)-oxazole, also known as DDTO, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. DDTO has been synthesized using various methods and has shown promising results in various fields of research, including medicinal chemistry, material science, and biochemistry.

Scientific Research Applications

Synthesis and Functionalization in Polymer Chemistry

  • 4,5-Dihydro-4,4-dimethyl-2-(2-thienyl)-oxazole has been used in the synthesis of functionalized polymers. Summers and Quirk (1996) described its application in the anionic synthesis of aromatic carboxyl functionalized polymers. The compound was utilized for chain-end functionalization of poly(styryl)lithium, leading to the creation of ω-Oxazolyl polystyrene. This process involved deblocking of the oxazoline protecting group followed by acid hydrolysis and saponification, yielding aromatic carboxyl chain-end functionalized polystyrene (Summers & Quirk, 1996).

Applications in Antiviral Chemistry

  • The compound's derivatives have been explored for antiviral properties. Mai et al. (1996) synthesized derivatives with anti-human picornavirus activity. These derivatives demonstrated effectiveness against rhino and enteroviruses, showcasing the compound's potential in the development of antiviral agents (Mai et al., 1996).

Role in Coordination Chemistry and Organic Syntheses

  • In coordination chemistry, 4,5-Dihydro-4,4-dimethyl-2-(2-thienyl)-oxazole has been utilized as a chiral auxiliary in transition metal-catalyzed asymmetric syntheses. Gómez, Muller, and Rocamora (1999) highlighted its versatility in ligand design and the modulation of chiral centers near donor atoms, emphasizing its significance in the synthesis of complex organic molecules (Gómez, Muller, & Rocamora, 1999).

Development of Hypolipidemic Agents

  • Its derivatives have been investigated for hypolipidemic activities. Moriya et al. (1986) synthesized 4-oxazoleacetic acid derivatives, finding that those with a thienyl group at the C-5 position of the oxazole ring showed potent hypolipidemic effects in rats. These derivatives offered promising avenues for the development of new hypolipidemic agents (Moriya et al., 1986).

Anticancer Research

  • In anticancer research, oxazole-based compounds, including derivatives of 4,5-Dihydro-4,4-dimethyl-2-(2-thienyl)-oxazole, have been examined for their potential as anti-cancer agents. Chiacchio et al. (2020) discussed the role of such compounds in drug discovery due to their diverse interactions with enzymes and receptors, highlighting their importance in the development of new cancer therapies (Chiacchio et al., 2020).

properties

IUPAC Name

4,4-dimethyl-2-thiophen-2-yl-5H-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-9(2)6-11-8(10-9)7-4-3-5-12-7/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKPHMUQDGHCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407484
Record name 4,5-dihydro-4,4-dimethyl-2-(2-thienyl)-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-4,4-dimethyl-2-(2-thienyl)-oxazole

CAS RN

62521-42-0
Record name 4,5-dihydro-4,4-dimethyl-2-(2-thienyl)-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dihydro-4,4-dimethyl-2-(2-thienyl)-oxazole
Reactant of Route 2
Reactant of Route 2
4,5-Dihydro-4,4-dimethyl-2-(2-thienyl)-oxazole
Reactant of Route 3
Reactant of Route 3
4,5-Dihydro-4,4-dimethyl-2-(2-thienyl)-oxazole
Reactant of Route 4
Reactant of Route 4
4,5-Dihydro-4,4-dimethyl-2-(2-thienyl)-oxazole
Reactant of Route 5
Reactant of Route 5
4,5-Dihydro-4,4-dimethyl-2-(2-thienyl)-oxazole
Reactant of Route 6
Reactant of Route 6
4,5-Dihydro-4,4-dimethyl-2-(2-thienyl)-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.